molecular formula C10H15NO2 B13240780 Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Cat. No.: B13240780
M. Wt: 181.23 g/mol
InChI Key: PNCOYPCTFNKJQQ-VIFPVBQESA-N
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Description

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound, featuring a piperidine ring with a propynyl group and a carboxylate ester, makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Propynyl Group: The propynyl group can be introduced via an alkylation reaction using a propynyl halide.

    Esterification: The carboxylate ester can be formed through an esterification reaction involving the corresponding carboxylic acid and methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It may be explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials or as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the propynyl group, in particular, may influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl (3S)-1-prop-2-ynylpiperidine-3-carboxylate

InChI

InChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3/t9-/m0/s1

InChI Key

PNCOYPCTFNKJQQ-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H]1CCCN(C1)CC#C

Canonical SMILES

COC(=O)C1CCCN(C1)CC#C

Origin of Product

United States

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